7-(Diethylamino)-N-(4-(2,5-dioxo-3-phenoxy-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
Molecular Formula |
C30H25N3O6 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
7-(diethylamino)-N-[4-(2,5-dioxo-3-phenoxypyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C30H25N3O6/c1-3-32(4-2)22-13-10-19-16-24(30(37)39-25(19)17-22)28(35)31-20-11-14-21(15-12-20)33-27(34)18-26(29(33)36)38-23-8-6-5-7-9-23/h5-18H,3-4H2,1-2H3,(H,31,35) |
InChI Key |
UBJWHEMNSJPXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4C(=O)C=C(C4=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
7-(Diethylamino)-N-(4-(2,5-dioxo-3-phenoxy-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure suggests it may exhibit significant pharmacological properties, including anticancer activity, which is a focus of ongoing research.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex arrangement of functional groups that may contribute to its biological activity. The presence of diethylamino and chromene moieties are particularly noteworthy as they are often associated with enhanced biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related chromene derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Many chromene derivatives induce cell cycle arrest in cancer cells, preventing their division and proliferation.
- Apoptosis Induction : These compounds can trigger programmed cell death (apoptosis) in malignant cells by activating intrinsic pathways.
- Inhibition of Metastasis : Some studies have reported that chromene derivatives inhibit the migration and invasion of cancer cells, thereby reducing metastatic potential.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or survival.
- Receptor Modulation : It could interact with specific cellular receptors that mediate growth signals.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that a similar chromene derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis .
- Mechanistic Insights : Another investigation highlighted the interaction of chromene-based compounds with topoisomerases, suggesting potential as chemotherapeutic agents .
Data Table: Summary of Biological Activities
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